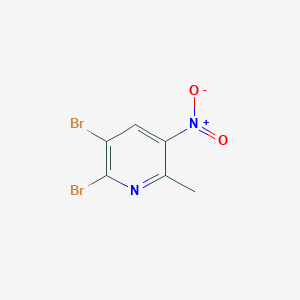

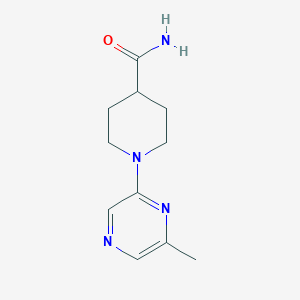

2,3-Dibromo-6-methyl-5-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

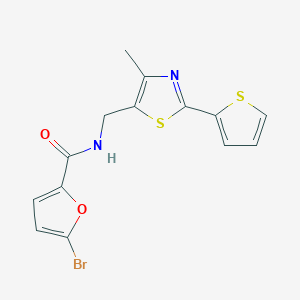

2,3-Dibromo-6-methyl-5-nitropyridine is a chemical compound with the CAS Number: 856834-12-3 . It has a molecular weight of 295.92 . It is usually available in powder form .

Synthesis Analysis

The synthesis of nitropyridines, such as this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

2-Amino-3,5-dibromo-6-methylpyridine may be used to synthesize 1-[[3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol and 3,5-dibromo-6-methyl-2-pyridone .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 295.92 .

Applications De Recherche Scientifique

Programmable Molecular Diode

One application involves the use of molecular structures for charge-induced conformational changes, serving as programmable molecular diodes. These diodes exhibit rectifying behavior and can be operated with an external field, suggesting their use in memory devices or nano-actuators (Derosa, Guda, & Seminario, 2003).

Quantum Chemical and Spectroscopic Investigations

Quantum chemical calculations and spectroscopic investigations on related nitropyridine compounds have been conducted to understand their molecular structure and vibrational frequencies. This research provides insights into their energy, molecular stability, and intramolecular charge transfer, which are critical for developing materials with specific optical properties (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Vibrational Spectroscopic Studies

Vibrational spectroscopy, combined with theoretical simulations, has been used to analyze the molecular stability and bond strength of similar nitropyridine compounds. These studies contribute to our understanding of the compound's reactivity and potential applications in material science (Karnan, Balachandran, & Murugan, 2012).

Nonlinear Optical Properties

Research on the crystal engineering of nitropyridine compounds for enhanced quadratic nonlinear optical properties suggests their potential use in optical materials. Combining mineral and organic components aims to create materials that combine structural flexibility with high optical polarizability (Masse & Zyss, 1991).

Coordination Polymers and Magnetism

The synthesis and analysis of coordination polymers using nitropyridine derivatives have been explored for their thermodynamic relations and magnetism. These studies contribute to the field of materials chemistry, particularly in designing compounds with specific magnetic properties (Neumann et al., 2018).

Synthesis and Reaction Studies

Investigations into the synthesis and reaction mechanisms of nitropyridine derivatives provide valuable insights into their chemical behavior, which is crucial for developing new synthetic methods and materials (Tohda et al., 1990).

Mécanisme D'action

Target of Action

Nitropyridines, a class of compounds to which 2,3-dibromo-6-methyl-5-nitropyridine belongs, are known to interact with various biological targets .

Mode of Action

Nitropyridines are known to undergo reactions with n2o5 in an organic solvent to form the n-nitropyridinium ion .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (29592) and physical form (powder) suggest that it may have certain bioavailability characteristics .

Result of Action

Nitropyridines are known to undergo various chemical reactions, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature (room temperature) and physical form (powder) may affect its stability . Additionally, the compound’s interaction with other substances in its environment may influence its action and efficacy .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 2,3-Dibromo-6-methyl-5-nitropyridine are not mentioned in the retrieved papers, the compound’s potential for use in various chemical processes and organic synthesis suggests that it could have applications in the development of new chemical reactions and compounds .

Propriétés

IUPAC Name |

2,3-dibromo-6-methyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSNSLLGYJIJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)

![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)

![3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2847579.png)

![methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2847581.png)

![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)

![2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2847590.png)

![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)